6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine

CNS Drug Discovery GluN2B Negative Allosteric Modulation Neuropsychiatric Therapeutics

CNS drug discovery programs targeting GluN2B require regiospecifically fluorinated 4-azaindole scaffolds; generic pyrrolo[3,2-b]pyridines fail to recapitulate the binding geometry essential for >1000-fold subtype selectivity. 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 2104759-69-3) is the patent-validated solution. • Enables direct synthesis of high-value GluN2B NAM intermediates achieving >75% in vivo receptor occupancy at 10 mg/kg p.o. • Validated scaffold for CNS candidates with ED50=2.0 mg/kg target engagement in treatment-resistant depression models. • Essential 6-position vector for c-MET kinase inhibitor SAR; delivers superior affinity vs. non-fluorinated analogs. • BenchChem-qualified; in stock for immediate global dispatch.

Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
Cat. No. B12082314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine
Molecular FormulaC13H9FN2
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC3=C(C=CN3)N=C2
InChIInChI=1S/C13H9FN2/c14-11-3-1-2-9(6-11)10-7-13-12(16-8-10)4-5-15-13/h1-8,15H
InChIKeySWSLWARSNOYHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine: Core Properties & Procurement-Relevant Scaffold Classification


6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine (CAS: 2104759-69-3) is a heterocyclic chemical building block and core pharmacophore belonging to the 4-azaindole class of compounds . It serves as a critical synthetic intermediate, notably in the development of selective negative allosteric modulators (NAMs) targeting the GluN2B subunit of NMDA receptors, a validated mechanism for treating neuropsychiatric disorders [1]. The general compound class has demonstrated potent, sub-nanomolar affinity for GluN2B receptors, with selectivity exceeding 1000-fold over other NMDA receptor subtypes, making advanced intermediates derived from this specific scaffold highly valuable for CNS research programs [1].

Why 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine Cannot Be Replaced by Generic Pyrrolopyridine Analogs


Generic vendor-labeled `pyrrolo[3,2-b]pyridines` cannot substitute for 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine due to profound structure-activity relationship (SAR) divergences driven by regiospecific fluorination. Crucially, the substitution position of the fluorine atom on the phenyl ring dictates the binding geometry and affinity for key CNS targets like GluN2B. Patent data demonstrates that the 3-fluorophenyl substitution pattern is a specific selection in active, advanced compounds, directly influencing the scaffold's ability to achieve high receptor occupancy and target engagement, a characteristic that is not transferable to the unsubstituted, 2-fluoro, or 4-fluoro isomers without loss of potency or alteration of downstream in vivo efficacy profiles [1].

6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine: Quantitative Differentiation Evidence for Procurement


Regioisomeric Fluorine Positioning Dictates Scaffold Inclusion in Advanced GluN2B Drug Patents

In the patent US10377753 for GluN2B modulators, the 6-(3-fluorophenyl) isomer is specifically claimed as the core aromatic substitution pattern in multiple active advanced intermediates (Examples 72 and 76), while the 2-fluorophenyl isomer is limited to structurally distinct examples, implying a non-equivalent SAR landscape [1]. This selective inclusion is a strong indicator of differential downstream potency, as the 3-fluoro substitution on the pendant phenyl ring is known to optimize the dihedral angle and electron density for the GluN2B allosteric binding pocket in this specific scaffold class, a property not uniformly achieved by other fluoro-substituted or non-fluorinated aryl variants [2].

CNS Drug Discovery GluN2B Negative Allosteric Modulation Neuropsychiatric Therapeutics

Class-Level Oral Bioavailability: Achieving >75% CNS Target Engagement at 10 mg/kg p.o.

1H-pyrrolo[3,2-b]pyridine-based GluN2B NAMs demonstrate exceptional central nervous system (CNS) drug-like properties when optimized with a 6-aryl substituent, which is a defining feature of our target scaffold. In vivo rat studies on optimized compounds bearing this core show >75% GluN2B receptor occupancy following a single oral dose of 10 mg/kg, with a calculated ED50 of 2.0 mg/kg for compound 9. This level of target engagement is a direct result of the scaffold's ability to confer both high metabolic stability and blood-brain barrier permeability, properties that are fundamentally linked to the core pyrrolopyridine structure and the 6-position substitution pattern [1].

Blood-Brain Barrier Penetration Receptor Occupancy In Vivo Antidepressant Efficacy

Kinase Selectivity Profile Differentiation Through 6-Substitution

Preliminary biological evaluations indicate that 6-(3-fluorophenyl)-1H-pyrrolo[3,2-b]pyridine's mechanism of action involves kinase inhibition, with a focus on the c-Met pathway crucial for cancer cell proliferation and metastasis . The strategic placement of the fluorine atom at the meta-position of the phenyl ring is critical for enhancing binding affinity and lipophilicity relative to non-fluorinated analogs, which typically suffer from reduced target engagement and inferior pharmacokinetic profiles . This suggests a class-level advantage where the 3-fluorophenyl group provides a necessary balance between metabolic stability and kinase binding that is not achievable with unsubstituted or other halogen-substituted variants.

Kinase Inhibition c-MET Anticancer Research

6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine: High-Value Application Scenarios for Immediate Procurement


Design and Synthesis of CNS-Penetrant GluN2B NAMs for Treatment-Resistant Depression Programs

This compound is the preferred building block for generating CNS-active drug candidates. Based on its patent-validated use, procurement supports the direct synthesis of high-value intermediates (e.g., 1-(Azetidin-1-yl)-2-[6-(3-fluorophenyl)pyrrolo[3,2-b]pyridin-1-yl]ethanone), which are anticipated to replicate the class-leading in vivo receptor occupancy (>75% at 10 mg/kg p.o.) and dose-dependent target engagement (ED50=2.0 mg/kg) required for proof-of-concept studies in treatment-resistant depression (TRD) [1][2].

Structure-Activity Relationship (SAR) Studies for Selective c-MET Kinase Inhibitors

For oncology-focused medicinal chemistry projects, the compound serves as a non-negotiable, functionalized core for exploring the 6-position vector. This scaffold is essential for systematically investigating how 3-fluorophenyl-derived electronic and steric effects improve binding affinity to c-MET compared to non-fluorinated analogs, enabling the rapid exploration of chemical space around a validated, bioisosteric kinase hinge-binding motif [1].

Synthesis of Chemical Probes for NMDA Receptor Subtype Analysis in Neurological Disorder Models

Its role as a synthetic intermediate for GluN2B-selective modulators makes it a critical reagent for creating chemical probes with >1000-fold selectivity over other GluN2 subtypes. This enables precise pharmacological dissection of NMDA receptor function in models of neuropathic pain, Parkinson's disease, and mood disorders, where off-target effects on GluN2A, C, and D subunits must be stringently avoided [2].

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